![molecular formula C20H18N2O4 B016200 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-42-2](/img/structure/B16200.png)

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

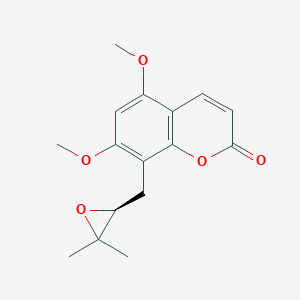

説明

Synthesis Analysis

The synthesis of related pyrido[3,4-b]indole compounds involves multi-step chemical processes, starting from simple precursors like ethyl indole-2-aldehyde and progressing through strategic functional group modifications and cyclizations. Key steps often include N-phenylation, elongation of substituents, and construction of the pyridine nucleus to ensure proper nitrogen substitution. These syntheses can yield various derivatives, showcasing the versatility and complexity of synthetic strategies in this chemical space (Murakami et al., 2010).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of pyrido[3,4-b]indole derivatives, revealing their crystalline forms, molecular conformations, and intermolecular interactions. Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these molecules (Hu et al., 2018).

Chemical Reactions and Properties

Pyrido[3,4-b]indole compounds participate in various chemical reactions, including intramolecular cyclizations and interactions with different reagents, leading to a wide array of functionalized derivatives. These reactions are influenced by the compound’s structure, particularly the positions of substituents, which can dictate reactivity and the types of chemical transformations possible (Kodato et al., 2004).

Physical Properties Analysis

The physical properties of pyrido[3,4-b]indole derivatives, such as solubility, melting points, and crystalline forms, are determined by their molecular structure. These properties are essential for predicting the compound’s behavior in different environments and for its formulation in potential applications (Rodríguez & Gil-Lopetegui, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding how pyrido[3,4-b]indole compounds can be utilized and modified for various purposes. Studies on their reactions with different functional groups and conditions help in mapping out their chemical versatility and reactivity profiles (Srivastava et al., 1999).

科学的研究の応用

Tranquilizing Properties : A derivative of this compound, 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole, has been reported to possess tranquilizing properties. Its synthesis was achieved with a 16% overall yield from 3-indole-acetaldehyde and tryptamine (Oliveira & Koike, 2003).

Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives, closely related to the query compound, exhibit moderate antioxidant properties. However, these derivatives also show mild toxicity at effective antioxidative concentrations (Goh et al., 2015).

Synthesis Methods : The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives, which are structurally related to the query compound, can be achieved through a one-pot condensation process involving tryptamine and cycloalkanones in the presence of a polyphosphate ester (Rodríguez & Gil-Lopetegui, 1993).

Mass Spectrometry Applications : Beta-carbolines, which are structurally similar, are effective MALDI matrices for analyzing various biochemical substances such as cyclic and acyclic oligosaccharides, high molecular mass proteins, and sulfated sugars in both positive and negative modes (Nonami et al., 1998).

Pharmaceutical Applications : A related compound, 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, has been identified as a potent antagonist for the NR1A/2B subtype of N-methyl-D-aspartate, indicating potential in pharmaceutical applications (Tamiz et al., 1999).

Antifilarial Activity : Beta-carbolines with specific substitutions at positions 1 and 3 have been found to enhance antifilarial activity, particularly against Acanthoeilonema viteae, suggesting potential use in antifilarial chemotherapy (Srivastava et al., 1999).

Chiral Analysis : A chiral high-performance liquid chromatography method has been developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of this compound, which is crucial in the synthesis of tadalafil (Yu et al., 2012).

作用機序

Target of Action

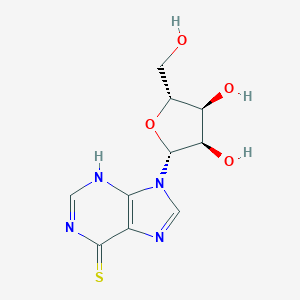

The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it disrupts the normal functioning of the enzyme, leading to an accumulation of lethal lipid hydroperoxides in the cell . This process is known as ferroptosis , a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides .

Biochemical Pathways

The inhibition of GPX4 affects the glutathione pathway , which is responsible for neutralizing harmful peroxides in the cell . This leads to an increase in oxidative stress within the cell, causing damage to lipids, proteins, and DNA. The accumulation of lipid peroxides, in particular, triggers ferroptosis .

Result of Action

The result of the compound’s action is the induction of ferroptosis in cells . This can lead to cell death, which may be beneficial in the context of cancer treatment, where the goal is often to selectively kill cancer cells .

特性

IUPAC Name |

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVUDSNGRJSQE-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

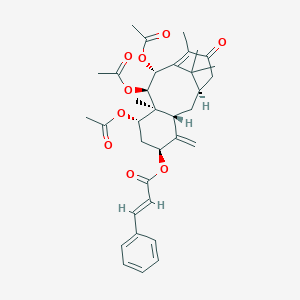

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)